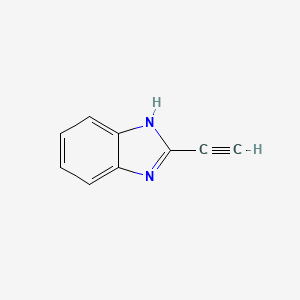

2-Ethynyl-1H-benzimidazole

Description

2-Ethynyl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core with an ethynyl (-C≡CH) substituent at the 2-position. Benzimidazoles are renowned for their diverse pharmacological and catalytic properties, attributed to their aromatic π-system and hydrogen-bonding capabilities . The ethynyl group introduces electronic and steric effects that distinguish this compound from other benzimidazole derivatives. Its terminal alkyne moiety enhances reactivity in click chemistry and serves as a versatile handle for further functionalization in drug design .

Properties

IUPAC Name |

2-ethynyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADUAJGZJLOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with ethynyl halides under basic conditions. One common method includes the use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of 2-Ethynyl-1H-benzimidazole may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: 2-Ethynyl-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reagents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: 2-Ethyl-1H-benzimidazole.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-Ethynyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its anticancer activity. The ethynyl group allows for strong π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Hydroxy-Phenyl-Substituted Benzimidazoles

Examples :

- 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7)

- 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8)

- 2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole (9)

- 2-(2-Hydroxy-phenyl)-1H-benzimidazole (10)

Key Differences :

- Synthesis : Prepared via condensation of o-phenylenediamine with substituted benzaldehydes under acidic conditions, similar to methods reported for 2-Ethynyl derivatives but lacking alkyne incorporation .

- Biological Activity: Hydroxyl groups enhance solubility and hydrogen-bonding interactions, improving antimicrobial and antioxidant activities compared to non-polar ethynyl derivatives .

- Electronic Effects : Electron-donating hydroxyl groups reduce the aromatic ring’s electron deficiency, contrasting with the electron-withdrawing ethynyl group, which may alter binding to biological targets .

Thienyl- and Sulfur-Containing Derivatives

Examples :

Key Differences :

- Synthesis : Thienyl derivatives are synthesized via Pd-catalyzed cross-coupling, while sulfur-containing analogs require nucleophilic substitution or thiol-alkyne reactions .

- Physicochemical Properties : Thiophene and sulfur groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to 2-Ethynyl derivatives .

- Activity : Sulfur atoms enable disulfide bond formation in biological systems, contributing to antiparasitic and enzyme-inhibitory activities distinct from ethynyl-based compounds .

Nitro- and Methyl-Substituted Benzimidazoles

Key Differences :

- Synthesis : Nitration of pre-functionalized benzimidazoles introduces electron-withdrawing nitro groups, contrasting with the alkyne addition in 2-Ethynyl synthesis .

- Biological Activity : Nitro groups confer antimicrobial and antitumor activity via redox cycling, while methyl groups improve metabolic stability but reduce reactivity .

Hybrid Heterocyclic Systems

Examples :

Key Differences :

- Synthesis : Hybrids require multi-step reactions, such as cycloadditions for tetrazole formation, which are more complex than ethynyl group introduction .

- Activity : Tetrazole and benzoxazole moieties enhance metal-binding and anti-inflammatory properties, differing from the ethynyl group’s role in covalent binding .

Comparative Data Tables

Table 1. Physicochemical Properties

*Predicted based on analogues.

Biological Activity

2-Ethynyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 2-Ethynyl-1H-benzimidazole, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention due to their broad spectrum of biological activities, including antimicrobial , antiproliferative , antifungal , and antiviral effects. The structural modifications in the benzimidazole nucleus often enhance these activities, making them valuable in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2-Ethynyl-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with ethynyl reagents. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have shown that 2-Ethynyl-1H-benzimidazole exhibits significant antimicrobial activity against various pathogens. For instance:

- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro assays have reported minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL, indicating its potential as an antibacterial agent .

- Antifungal Activity : It has also shown moderate antifungal properties against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Antiproliferative Activity

2-Ethynyl-1H-benzimidazole has been evaluated for its antiproliferative effects on cancer cell lines. Notably:

- In studies involving breast cancer cell lines (MDA-MB-231), the compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .

- Molecular docking studies suggest that the compound interacts with key cellular targets involved in cancer proliferation, enhancing its therapeutic potential .

The biological activity of 2-Ethynyl-1H-benzimidazole is attributed to its ability to inhibit critical enzymes and pathways within microbial and cancer cells. For example:

- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .

- DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several case studies highlight the efficacy of 2-Ethynyl-1H-benzimidazole:

- Anticancer Efficacy : A study demonstrated that treatment with 2-Ethynyl-1H-benzimidazole led to a reduction in tumor size in xenograft models, showcasing its potential as an anticancer agent .

- Synergistic Effects : In combination therapy with other antimicrobial agents, 2-Ethynyl-1H-benzimidazole exhibited synergistic effects, enhancing overall efficacy against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-Ethynyl-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : 2-Ethynyl-1H-benzimidazole can be synthesized via cyclocondensation of o-phenylenediamine derivatives with ethynyl-containing precursors. For example, electrophilic alkynylation reagents like ethynylbenziodazolones (EBZ) enable direct introduction of the ethynyl group under mild conditions (e.g., DCE:TFE solvent mixtures at 40°C, with mCPBA as an oxidant) . Yield optimization requires careful control of stoichiometry (e.g., 1.4:1 alkyne:iodobenzamide ratio) and reaction time (16 hours for complete conversion). Lower yields (e.g., 42% in ) may result from competing side reactions, which can be mitigated by using high-purity reagents and inert atmospheres.

Q. How can researchers confirm the structural integrity of 2-Ethynyl-1H-benzimidazole derivatives?

- Methodological Answer : Structural validation relies on multi-spectral analysis:

- NMR : Compare experimental and NMR shifts with predicted values (e.g., δ 8.33 ppm for aromatic protons in CDCl) .

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 501.9974 vs. calculated 507.9968) to confirm molecular formula .

- IR : Identify characteristic absorptions (e.g., C≡C stretch near 2100 cm) .

Discrepancies between calculated and observed elemental analysis data (e.g., C, H, N content) may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 2-Ethynyl-1H-benzimidazole derivatives?

- Methodological Answer : Enantioselective alkynylation can be achieved using chiral EBZ reagents (e.g., N-mesitylsulfonyl derivatives) paired with asymmetric catalysts. For example, hypervalent iodine reagents facilitate stereocontrol during ethynyl group transfer, as demonstrated in the synthesis of enantiomerically enriched benziodazolones . Key parameters include solvent polarity (DCE:TFE mixtures) and temperature (40°C), which influence transition-state stabilization. Monitoring enantiomeric excess (ee) via chiral HPLC or circular dichroism is critical for optimization.

Q. How should researchers address contradictions in spectral or crystallographic data for 2-Ethynyl-1H-benzimidazole analogs?

- Methodological Answer : Contradictions often arise from polymorphism or disordered crystal structures. For example, in , thiophene-substituted benzimidazoles exhibit disordered thiophene rings with dihedral angles of 84.90(14)°, complicating crystallographic interpretation. To resolve such issues:

- Perform DFT calculations to compare theoretical and experimental bond lengths/angles.

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that distort spectral data .

- Cross-validate with alternative techniques (e.g., X-ray powder diffraction vs. single-crystal XRD).

Q. What methodologies are effective for evaluating the pharmacological potential of 2-Ethynyl-1H-benzimidazole derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with target proteins (e.g., SARS-CoV-2 M) using AutoDock Vina. highlights docking studies where derivatives (e.g., 9c) showed favorable interactions with active sites, guided by hydrophobic and π-stacking interactions.

- In Vitro Assays : Synthesize analogs with substituents (e.g., fluorophenyl, bromophenyl) to test antimicrobial or anticancer activity. For instance, Mannich base derivatives () can be screened against cancer cell lines (e.g., MCF-7) via MTT assays .

Q. How can researchers troubleshoot low yields in the synthesis of 2-Ethynyl-1H-benzimidazole derivatives?

- Methodological Answer : Low yields may stem from:

- Incomplete Cyclization : Optimize acid catalysts (e.g., AlCl in ) or switch solvents (e.g., ethanol/water mixtures in ).

- Side Reactions : Introduce protecting groups (e.g., TIPS for ethynyl moieties) to prevent undesired couplings .

- Purification Challenges : Use gradient elution in flash chromatography (e.g., ethyl acetate:DCM gradients) to separate polar by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.